molecular formula C12H12N2O4S2 B10889897 2,6-dimethoxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

2,6-dimethoxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B10889897
M. Wt: 312.4 g/mol
InChI Key: OWHMHRYMBUCPBQ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N~1~-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a thiazolan ring attached via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N~1~-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The starting material, 2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Thiazolan Ring Formation: The thiazolan ring is synthesized separately through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Coupling Reaction: The final step involves coupling the benzamide core with the thiazolan ring through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N~1~-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the thiazolan ring can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the thiazolan ring.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2,6-Dimethoxy-N~1~-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N~1~-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)benzamide involves its interaction with specific molecular targets. The thiazolan ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the thiazolan ring, resulting in different biological activity.

    N~1~-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)benzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.

Uniqueness

2,6-Dimethoxy-N~1~-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)benzamide is unique due to the combination of methoxy-substituted benzamide and thiazolan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

2,6-dimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C12H12N2O4S2/c1-17-7-4-3-5-8(18-2)10(7)11(16)13-14-9(15)6-20-12(14)19/h3-5H,6H2,1-2H3,(H,13,16)

InChI Key

OWHMHRYMBUCPBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NN2C(=O)CSC2=S

Origin of Product

United States

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